molecular formula C10H10FNO4 B8466812 Ethyl 3-fluoro-4-methyl-5-nitrobenzoate

Ethyl 3-fluoro-4-methyl-5-nitrobenzoate

Cat. No.: B8466812
M. Wt: 227.19 g/mol
InChI Key: DDEPFYWTCIJSBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-fluoro-4-methyl-5-nitrobenzoate is a substituted benzoate ester featuring a nitro group (NO₂) at the 5-position, a fluorine atom at the 3-position, and a methyl group (CH₃) at the 4-position of the aromatic ring. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to the combined electronic and steric effects of its substituents. The nitro group enhances electrophilic reactivity, while the fluorine atom influences both electronic distribution and metabolic stability. The methyl group contributes to steric hindrance and lipophilicity, impacting solubility and intermolecular interactions .

Properties

Molecular Formula

C10H10FNO4

Molecular Weight

227.19 g/mol

IUPAC Name

ethyl 3-fluoro-4-methyl-5-nitrobenzoate

InChI

InChI=1S/C10H10FNO4/c1-3-16-10(13)7-4-8(11)6(2)9(5-7)12(14)15/h4-5H,3H2,1-2H3

InChI Key

DDEPFYWTCIJSBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)F)C)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs of Ethyl 3-fluoro-4-methyl-5-nitrobenzoate include ethyl nitrobenzoates with varying substituents. A comparative analysis is provided in Table 1 .

Table 1: Substituent Effects on Ethyl Nitrobenzoate Derivatives

Compound Name Substituents Key Properties
This compound 3-F, 4-CH₃, 5-NO₂ High electron-withdrawing effect (F, NO₂); moderate steric hindrance (CH₃)
Ethyl 4-nitrobenzoate 4-NO₂ Simple structure; high reactivity for nucleophilic substitution
Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate 3-SO₂CH₃, 4-CH₃, 5-NO₂ Bulkier sulfonyl group reduces solubility; strong electron-withdrawing effects
Ethyl 4-tert-butyl-3-iodobenzoate 3-I, 4-C(CH₃)₃ High steric bulk (tert-butyl); polarizable iodine atom enhances halogen bonding

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